molecular formula C10H8O2S B1265879 Benzo[b]thiophene-4-acetic acid CAS No. 2635-75-8

Benzo[b]thiophene-4-acetic acid

Cat. No.: B1265879
CAS No.: 2635-75-8
M. Wt: 192.24 g/mol
InChI Key: IFOMXIGWQFOYLA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-4-acetic acid is a heterocyclic compound containing a benzene ring fused to a thiophene ring, with an acetic acid group attached at the 4-position of the thiophene ring.

Synthetic Routes and Reaction Conditions:

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Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-4-acetic acid plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to proteins involved in cell signaling, modulating their activity and influencing cellular responses. These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, resulting in altered cell proliferation, differentiation, and apoptosis. These cellular effects underscore the compound’s potential in modulating cell function and treating diseases characterized by dysregulated cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity. Prolonged exposure or unfavorable conditions may lead to degradation, reducing its efficacy. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage. Studies have identified specific dosage thresholds that maximize the compound’s therapeutic potential while minimizing harmful effects. These findings are crucial for determining safe and effective dosage regimens for potential clinical use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites with distinct biological activities. These metabolic pathways influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety. Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution to target sites. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its localization and activity. These factors are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy.

Properties

IUPAC Name

2-(1-benzothiophen-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOMXIGWQFOYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CSC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180954
Record name 4-(Benzo(b)thienyl)acetic acid
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2635-75-8
Record name Benzo[b]thiophene-4-acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Record name Benzo[b]thiophene-4-acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Record name 4-(benzo(b)thienyl)acetic acid
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Record name 4-(Benzo(b)thienyl)acetic acid
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Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester (1 eq.) in ethylene glycol were added an aqueous solution of 38 percent (w/w) potassium hydroxide and water. The reaction was heated at 95° C. for 2 h. The reaction mixture was partitioned between water and toluene, and the organic layer was discarded. The aqueous layer was acidified with aqueous HCl (6N) until pH=2 and extracted three times with EtOAc. The organic layers were combined, dried over MgSO4, filtered and concentrated under reduced pressure. To the resulting residue was added a mixture of Et2O/pentane and the precipitate was collected by filtration to provide benzo[b]thiophen-4-yl-acetic acid.
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benzo[b]thiophen-4-yl-cyano-acetic acid tert-butyl ester
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Synthesis routes and methods II

Procedure details

To ethylene glycol (11.0 mL) solution of 0.25 g of tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate were added 11.0 mL of aqueous solution of 40% (w/w) potassium hydroxide and 0.3 mL of water, which was then stirred at 95 to 105° C. for 1 hour. To the reaction mixture were added water and toluene, and the aqueous layer was separated. The pH was adjusted to 2 with 6 mol/L hydrochloric acid, to which was added ethyl acetate. The organic layer was separated, and dried over anhydrous magnesium sulfate, followed by distilling off the solvent under reduced pressure. To the resultant residue was added cyclohexane. The precipitate was collected by filtration to provide 0.15 g of 2-(1-benzothiophen-4-yl)acetic acid as white solid form.
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11 mL
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tert-butyl 2-(1-benzothiophen-4-yl)-2-cyanoacetate
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0.25 g
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aqueous solution
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11 mL
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0.3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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